molecular formula C22H22FN3O4S B2825172 ethyl 5-cyclohexaneamido-3-(4-fluorophenyl)-4-oxo-3H,4H-thieno[3,4-d]pyridazine-1-carboxylate CAS No. 851948-92-0

ethyl 5-cyclohexaneamido-3-(4-fluorophenyl)-4-oxo-3H,4H-thieno[3,4-d]pyridazine-1-carboxylate

Número de catálogo: B2825172
Número CAS: 851948-92-0
Peso molecular: 443.49
Clave InChI: NCWQWQHDIJJUME-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

Ethyl 5-cyclohexaneamido-3-(4-fluorophenyl)-4-oxo-3H,4H-thieno[3,4-d]pyridazine-1-carboxylate (CAS: 851949-60-5, C₂₈H₂₀FN₃O₄S, MW: 513.54 g/mol) is a heterocyclic compound featuring a thieno[3,4-d]pyridazine core with a cyclohexaneamido substituent at position 5, a 4-fluorophenyl group at position 3, and an ethyl carboxylate ester at position 1 (Fig. 1) .

Propiedades

IUPAC Name

ethyl 5-(cyclohexanecarbonylamino)-3-(4-fluorophenyl)-4-oxothieno[3,4-d]pyridazine-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H22FN3O4S/c1-2-30-22(29)18-16-12-31-20(24-19(27)13-6-4-3-5-7-13)17(16)21(28)26(25-18)15-10-8-14(23)9-11-15/h8-13H,2-7H2,1H3,(H,24,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NCWQWQHDIJJUME-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=NN(C(=O)C2=C(SC=C21)NC(=O)C3CCCCC3)C4=CC=C(C=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H22FN3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

443.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparación Con Compuestos Similares

Structural and Functional Comparison with Analogous Compounds

Core Heterocyclic Modifications

Compound A: Methyl 4-(4-Amino-1-(1-(5-Fluoro-3-(3-Fluorophenyl)-4-Oxo-4H-Chromen-2-yl)Ethyl)-1H-Pyrazolo[3,4-d]Pyrimidin-3-yl)Thiophene-2-Carboxylate
  • Structure : Pyrazolo[3,4-d]pyrimidine core with a chromen-4-one moiety and thiophene carboxylate.
  • Molecular Weight : 560.2 g/mol; Melting Point : 227–230°C .
  • Key Differences: Replaces the thieno[3,4-d]pyridazine core with pyrazolo[3,4-d]pyrimidine, introducing a chromenone group. The 3-fluorophenyl substituent (vs. 4-fluorophenyl in the target compound) alters steric and electronic properties.
Compound B: Intermediate 108 (2-(1-(4-Amino-3-Iodo-1H-Pyrazolo[3,4-d]Pyrimidin-1-yl)Ethyl)-5-Fluoro-3-(4-Fluorophenyl)-4H-Chromen-4-One)
  • Structure : Pyrazolo[3,4-d]pyrimidine core with an iodo substituent and chromen-4-one.
  • Synthesis : Uses cesium carbonate and DMF, yielding 64% .
  • The chromenone group may improve π-π stacking interactions compared to the target compound’s cyclohexaneamido group.

Substituent Variations

Compound C: (S)/(R)-2-(1-(4-Amino-3-(4-(Difluoromethoxy)-3-Fluorophenyl)-1H-Pyrazolo[3,4-d]Pyrimidin-1-yl)Ethyl)-5-Fluoro-3-(4-Fluorophenyl)-4H-Chromen-4-One
  • Structure : Difluoromethoxy and 4-fluorophenyl substituents.
  • Yield : 5% (low due to steric hindrance from difluoromethoxy) .
  • Key Differences : Difluoromethoxy group increases electronegativity and metabolic stability but complicates synthesis.

Physicochemical and Structural Analysis

Crystallography and Conformational Flexibility

  • Software Tools : SHELX and WinGX/ORTEP are used for crystallographic refinement.
  • Puckering Analysis: The cyclohexaneamido group in the target compound may adopt chair or boat conformations, influencing solubility and binding affinity. In contrast, planar chromenone groups (Compounds A, B) enhance rigidity .

Electronic Effects

  • Fluorophenyl Substituents : The 4-fluorophenyl group in the target compound provides electron-withdrawing effects, stabilizing the molecule. Compounds with 3-fluorophenyl (Compound A) exhibit altered dipole moments .
  • Carboxylate vs. Chromenone: The ethyl carboxylate in the target compound improves aqueous solubility, whereas chromenone groups (Compounds A, B) enhance lipophilicity .

Q & A

Q. What are the key steps and optimization strategies for synthesizing this compound?

The synthesis involves constructing the thieno[3,4-d]pyridazine core via cyclization reactions, followed by introducing substituents like the cyclohexaneamido and 4-fluorophenyl groups. Critical optimization parameters include:

  • Solvent selection : Polar aprotic solvents (e.g., DMF) for amide bond formation .
  • Temperature control : Reflux conditions (80–120°C) for cyclization steps to enhance yield .
  • Catalysts : Use of acetic acid or triethylamine to facilitate coupling reactions . Purity is verified via HPLC (>95%), and intermediates are characterized by NMR and mass spectrometry .

Q. Which analytical techniques are most reliable for structural confirmation?

  • NMR spectroscopy : 1^1H and 13^{13}C NMR to map substituents and confirm regiochemistry of the fused thieno-pyridazine system .
  • Mass spectrometry (HRMS) : To validate molecular weight and fragmentation patterns .
  • X-ray crystallography : Resolves 3D conformation, critical for understanding biological interactions (e.g., π-π stacking of the fluorophenyl group) .

Q. How can researchers assess the compound’s stability under experimental conditions?

  • Thermal stability : TGA/DSC to determine decomposition temperatures .
  • Solvent compatibility : Test solubility in DMSO, ethanol, or aqueous buffers for biological assays .
  • Photostability : Monitor degradation under UV/visible light using HPLC .

Advanced Research Questions

Q. How to resolve contradictions in reported biological activity across studies?

Discrepancies (e.g., varying IC50_{50} values in enzyme inhibition assays) may arise from:

  • Assay conditions : Differences in pH, ionic strength, or co-solvents (e.g., DMSO concentration) .
  • Structural analogs : Compare activity with derivatives (e.g., nitro- vs. methoxy-substituted benzamido groups) to identify pharmacophores .
  • Target selectivity : Use kinase profiling panels or proteome-wide binding studies to rule off-target effects .

Q. What computational methods predict binding modes with biological targets?

  • Molecular docking : AutoDock Vina or Schrödinger Suite to model interactions with adenosine receptors or kinases .
  • MD simulations : GROMACS for assessing binding stability over 100-ns trajectories .
  • Free-energy calculations (MM/PBSA) : Quantify contributions of substituents (e.g., cyclohexaneamido hydrophobicity) to binding affinity .

Q. How to design comparative studies against structural analogs?

  • Select analogs : Focus on variants with modified substituents (e.g., bromobenzamido in or methoxybenzamido in ).
  • Benchmark assays : Use standardized enzyme inhibition (e.g., COX-2) or cell viability (MTT) protocols .
  • SAR analysis : Correlate substituent electronegativity (e.g., fluorine) with activity trends .

Q. What strategies enhance functional group reactivity for derivatization?

  • Nitro group reduction : Catalytic hydrogenation (H2_2, Pd/C) to amines for further functionalization .
  • Ester hydrolysis : NaOH/EtOH to generate carboxylic acid for peptide coupling .
  • Amide substitution : React with thionyl chloride to activate carbonyl groups for nucleophilic attack .

Methodological Considerations Table

Research Aspect Key Techniques Critical Parameters References
Synthesis OptimizationReflux, solvent selection, HPLC purityTemperature (±5°C), catalyst loading
Structural ElucidationNMR, HRMS, X-ray crystallographyDeuterated solvents, crystal quality
Biological ProfilingKinase panels, MD simulationsAssay pH, co-solvent concentration
Stability TestingTGA/DSC, photodegradation assaysLight intensity, solvent purity

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.